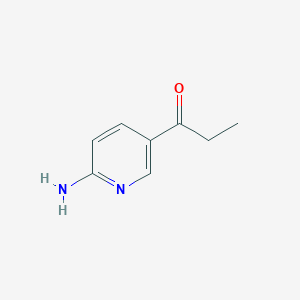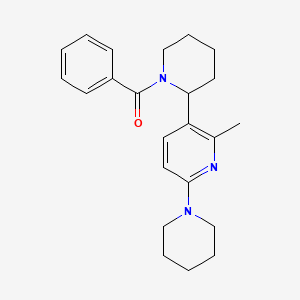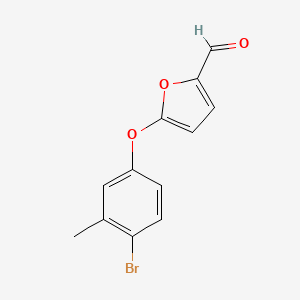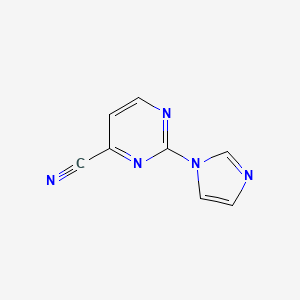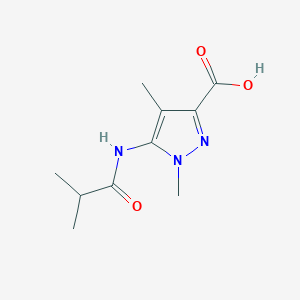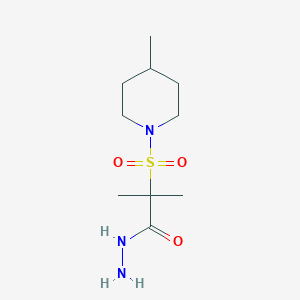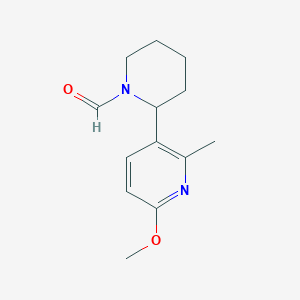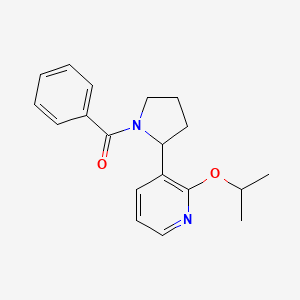
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isopropoxypyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with varying functional groups .
Applications De Recherche Scientifique
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of (2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with a pyrrolidine ring and a carbonyl group.
Phenylpyrrolidine: A compound featuring a pyrrolidine ring and a phenyl group.
Isopropoxypyridine: A compound with an isopropoxy group attached to a pyridine ring.
Uniqueness
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
phenyl-[2-(2-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)23-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3 |
Clé InChI |
FGKXWMHYDFGLQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


